molecular formula C9H10F2O B8587949 1,2-Difluoro-4-propoxybenzene

1,2-Difluoro-4-propoxybenzene

Cat. No.: B8587949
M. Wt: 172.17 g/mol
InChI Key: OGRHXLLYDAWAJR-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Ethers in Organic Chemistry

Fluorinated aromatic ethers represent a pivotal class of molecules in modern organic chemistry, finding extensive application in fields ranging from medicinal and agrochemical sciences to materials science. acs.orgresearchgate.netresearchgate.net The strategic incorporation of fluorine atoms into aromatic ether structures profoundly influences their physicochemical properties. researchgate.net This is largely due to fluorine's high electronegativity, which can alter molecular conformation, lipophilicity, metabolic stability, and binding affinities. acs.orgresearchgate.net

In the pharmaceutical industry, these motifs are integral to the design of numerous drugs. The presence of a fluoroalkyl or fluoroaryl ether can enhance a drug's metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, thereby improving its pharmacokinetic profile. nih.gov Prominent examples of pharmaceuticals containing fluorinated ether moieties include the antiarrhythmic flecainide (B1672765) and the proton pump inhibitor lansoprazole. acs.org Similarly, in agrochemistry, about 30% of recently developed or marketed products contain fluorine, often within ether structures, to enhance efficacy and stability. researchgate.net

Beyond life sciences, fluorinated aromatic ethers are crucial in materials science, particularly in the development of liquid crystals. researchgate.netbeilstein-journals.org The strong dipole moment of the carbon-fluorine (C-F) bond can be leveraged to control the dielectric anisotropy (Δε) of liquid crystal materials, a key parameter for their application in display technologies. beilstein-journals.org Specifically, 2,3-difluoroaryl motifs have proven to be a successful component in creating liquid crystals with negative dielectric anisotropy. beilstein-journals.org The thermal and chemical stability conferred by fluorine substitution also makes these compounds suitable for use in high-performance polymers and as specialized lubricants and dielectrics. sibran.ruacs.org

Overview of the Research Landscape Surrounding 1,2-Difluoro-4-propoxybenzene and Related Structures

Research involving this compound and its structural isomers, such as 1,2-difluoro-3-propoxybenzene, is predominantly centered on their application as intermediates and components in the synthesis of advanced materials, most notably liquid crystals. uni.lugoogle.comnih.gov The specific arrangement of the fluorine atoms and the propoxy group on the benzene (B151609) ring makes these compounds valuable building blocks for molecules with tailored physical properties.

The primary research application for this class of compounds is in the formulation of liquid crystal mixtures with negative dielectric anisotropy. beilstein-journals.org The 1,2-difluoro substitution pattern on the aromatic ring is particularly effective for this purpose. While compounds like this compound itself may not always exhibit a liquid crystal phase (a mesophase), they are used as precursors to construct more complex liquid crystalline molecules. core.ac.uk For instance, research has demonstrated the synthesis of liquid crystal candidates incorporating difluoroaryl motifs, where the strategic placement of fluorine influences properties like birefringence (Δn) and dielectric anisotropy (Δε). beilstein-journals.org

The synthesis of these target molecules often begins with commercially available, structurally related compounds. The availability of various isomers and derivatives, such as 1-Bromo-2,5-difluoro-4-propoxybenzene and 1,2-Difluoro-4-nitrobenzene, indicates their role as key synthetic intermediates. chemscene.comnih.govsigmaaldrich.com These building blocks allow for the systematic construction of larger, more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. magritek.com For example, a common synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, where one of the fluorine atoms is displaced. magritek.com

The table below summarizes the properties of several liquid crystal candidates that feature fluorinated aromatic structures, illustrating the impact of molecular structure on physical characteristics.

Compound NumberStructure DescriptionPhase Transition Temperatures (°C)Notes
8Difluorocyclopropane-based LCSmectic Phase: 54–84Exhibits a broad smectic phase range. beilstein-journals.org
9Difluorocyclopropane-based LCExhibits a smectic phase.Details on temperature range not specified. beilstein-journals.org
10Difluorocyclopropane-based LCOnly shows a melting point.No liquid crystal phase observed. beilstein-journals.org
11aDifluorocyclopropane-based LCOnly shows a melting point.No liquid crystal phase observed. beilstein-journals.org

Historical Evolution of Synthetic and Methodological Advancements Relevant to this Compound Class

The synthesis of fluorinated aromatic ethers has evolved significantly over the years, driven by the increasing demand for these compounds in various high-tech applications. Early and still relevant approaches include the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) reactions. acs.orgmagritek.com The SNAr reaction is particularly effective for fluoroaromatics, as the high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack, making the fluorine atom a good leaving group, a reactivity trend opposite to that seen in aliphatic SN2 reactions. kyoto-u.ac.jp

Historically, harsher methods such as electrochemical fluorination were employed, but these often resulted in low yields and significant decomposition of the starting material, making them impractical for large-scale production. acs.org The development of milder and more selective reagents became a key research focus. One such advancement was a three-step method involving the conversion of phenols to their formate (B1220265) esters, followed by dichlorination and then a chlorine-fluorine exchange using reagents like HF-pyridine or potassium fluoride (B91410) (KF). researchgate.net

The most significant recent advancements have been in the realm of transition-metal catalysis. acs.org The limitations of traditional methods, which often required harsh conditions or had a limited substrate scope, were overcome by the development of palladium- and nickel-catalyzed cross-coupling reactions. acs.orgnih.gov For example, a highly effective protocol for the Pd-catalyzed C–O coupling of (hetero)aryl bromides with fluorinated alcohols has been reported, featuring short reaction times and excellent functional group tolerance. acs.org Similarly, nickel-catalyzed cross-coupling reactions have provided efficient pathways to related structures like aryldifluoromethyl aryl ethers. nih.gov These modern methods have dramatically expanded the synthetic toolbox, enabling the efficient and targeted synthesis of a wide array of complex fluorinated aromatic ethers.

The following table provides a summary of key synthetic methodologies used to prepare fluorinated aromatic ethers.

MethodologyDescriptionTypical SubstratesKey Features
Williamson Ether SynthesisReaction between a phenoxide and an alkyl halide.Phenols, Alkyl halidesClassic, but can require harsh conditions. acs.org
Nucleophilic Aromatic Substitution (SNAr)Displacement of a fluorine atom on an electron-deficient aromatic ring by a nucleophile (e.g., an alcohol).Activated fluoroarenes (e.g., 1,2-difluoro-4-nitrobenzene), AlcoholsFluorine is an excellent leaving group in this context. magritek.comkyoto-u.ac.jp
Chlorine/Fluorine ExchangeConversion of dichloromethyl ethers (derived from phenols) to difluoromethyl ethers.Phenol derivativesUses reagents like HF or KF as the fluorine source. researchgate.net
Palladium-Catalyzed C–O Cross-CouplingFormation of an ether linkage between an aryl bromide and a fluorinated alcohol.Aryl bromides, Fluorinated alcoholsMild conditions, broad substrate scope, high efficiency. acs.org
Nickel-Catalyzed Cross-CouplingCoupling of aryldifluoromethoxy bromides with arylboronic acids.Arylboronic acids, Aryloxydifluoromethyl bromidesEfficient for synthesizing aryldifluoromethyl aryl ethers. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1,2-difluoro-4-propoxybenzene

InChI

InChI=1S/C9H10F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3

InChI Key

OGRHXLLYDAWAJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,2 Difluoro 4 Propoxybenzene

Retrosynthetic Analysis for the Targeted Synthesis of 1,2-Difluoro-4-propoxybenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent, focusing on the formation of the key ether linkage or the functionalization of the aromatic ring.

Strategy A: C-O Bond Disconnection (Ether Bond Formation)

The most straightforward disconnection involves breaking the aryl ether C-O bond. This leads to two possible sets of synthons: a 3,4-difluorophenoxide anion and a propyl electrophile, or a propoxide anion and a 1,2-difluoro-4-halobenzene cation equivalent.

Pathway A1: This pathway suggests the reaction between 3,4-difluorophenol and a propyl halide (e.g., 1-bromopropane). This corresponds to the well-established Williamson ether synthesis.

Pathway A2: This approach involves a nucleophilic attack by a propoxide ion on an activated 1,2-difluorobenzene derivative, where a leaving group is present at the 4-position. This falls under the category of Nucleophilic Aromatic Substitution (SNAr).

Strategy B: C-C or C-F Bond Disconnection (Ring Functionalization)

An alternative strategy involves the initial functionalization of a simpler 1,2-difluorobenzene ring. This approach focuses on introducing a functional group at the 4-position that can later be converted into the propoxy group.

Pathway B1: This involves the regioselective functionalization of 1,2-difluorobenzene via electrophilic aromatic substitution to introduce a group at the para-position, which can then be transformed into a hydroxyl group for subsequent etherification.

Pathway B2: A more direct approach would be a transition metal-catalyzed cross-coupling reaction, forming the C-O bond between 1,2-difluorobenzene (or a derivative) and propanol.

These retrosynthetic pathways provide a roadmap for the various synthetic methodologies discussed in the following sections.

Established Synthetic Routes to Propoxybenzene Derivatives

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide. wikipedia.org

For the synthesis of this compound, this method involves the O-alkylation of 3,4-difluorophenol. The key steps are:

Deprotonation of the Phenol: 3,4-Difluorophenol is treated with a suitable base to form the corresponding 3,4-difluorophenoxide anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

Nucleophilic Attack: The generated phenoxide nucleophile then reacts with a propyl halide, such as 1-bromopropane or 1-iodopropane (B42940).

To maximize the yield of the desired ether, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergo E2 elimination reactions in the presence of the basic alkoxide. libretexts.org

Optimized Protocols: Modern protocols often employ phase-transfer catalysis or the use of polar aprotic solvents to enhance reaction rates and yields. A typical laboratory procedure involves reacting 3,4-difluorophenol with a propyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile or N,N-dimethylformamide (DMF). google.comguidechem.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant A Reactant B Base Solvent Temperature Typical Reaction Time
3,4-Difluorophenol 1-Bromopropane Potassium Carbonate (K₂CO₃) Acetonitrile Room Temp. to Reflux 8-24 hours
3,4-Difluorophenol 1-Iodopropane Sodium Hydride (NaH) DMF 0 °C to Room Temp. 2-12 hours

Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com Fluorine atoms act as potent activators for SNAr due to their high electronegativity. nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

For the synthesis of this compound, a suitable substrate would be 1,2,4-trifluorobenzene. The fluorine atoms at the 1- and 2-positions activate the ring, making the carbon at the 4-position susceptible to nucleophilic attack by a propoxide ion. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions, often better than other halogens. masterorganicchemistry.com

The reaction involves treating 1,2,4-trifluorobenzene with sodium propoxide (generated from propanol and a strong base like sodium hydride). The regioselectivity is governed by the ability of the ortho and para electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. libretexts.org

Table 2: Key Factors in SNAr for Aryl Ether Synthesis

Factor Description Relevance to this compound
Substrate Must contain strong electron-withdrawing groups (EWGs) ortho/para to the leaving group. 1,2,4-Trifluorobenzene is an ideal substrate; the F atoms at C1 and C2 activate the leaving F group at C4.
Nucleophile Strong nucleophiles are required. Sodium or potassium propoxide is a suitable nucleophile.
Leaving Group Must be able to stabilize a negative charge. In SNAr, F is often the best leaving group. The fluoride ion at C4 is readily displaced.

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred to solvate the cation and increase nucleophile reactivity. | DMSO or DMF would be effective solvents for this transformation. |

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternatives to classical methods.

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of aryl ethers. organic-chemistry.orgyoutube.com This reaction couples an aryl halide or triflate with an alcohol. For the synthesis of this compound, this would involve the reaction of a 4-halo-1,2-difluorobenzene (e.g., 4-bromo-1,2-difluorobenzene) with propanol. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, phenol, or amine. wikipedia.orgorganic-chemistry.org Though traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. mdpi.com The synthesis of this compound via this method would couple 4-halo-1,2-difluorobenzene with propanol in the presence of a copper catalyst and a base.

Table 3: Comparison of Catalytic C-O Coupling Methods

Method Metal Catalyst Typical Substrates Key Advantages
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Aryl halides/triflates + Alcohols High functional group tolerance, broad substrate scope, generally milder conditions.

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Aryl halides + Alcohols | Cost-effective metal catalyst, effective for electron-deficient aryl halides. |

An alternative strategy is to first functionalize the 1,2-difluorobenzene ring and then elaborate the installed group into the desired propoxy ether. The directing effects of the fluorine substituents are key to controlling the regioselectivity of this approach.

In electrophilic aromatic substitution (EAS), fluorine is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). csbsju.eduwikipedia.org For 1,2-difluorobenzene, the 4-position is sterically the most accessible and electronically favored for electrophilic attack.

For instance, the Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride in the presence of a Lewis acid like aluminum chloride would predominantly yield 1-(3,4-difluorophenyl)propan-1-one. This ketone could then be subjected to a Baeyer-Villiger oxidation to form an ester, followed by hydrolysis and propylation to yield the target ether.

Another emerging technique is the transition metal-catalyzed C-H borylation of arenes. Studies have shown that 1,2-difluorobenzene can be regioselectively borylated at the 4-position. sci-hub.se The resulting boronic acid or ester is a versatile intermediate that can be converted to the corresponding phenol (3,4-difluorophenol) through oxidation, which can then be used in a Williamson ether synthesis as described previously. This C-H activation strategy avoids the need for a pre-installed leaving group on the aromatic ring.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The traditional Williamson ether synthesis, while effective, often involves the use of hazardous solvents, strong bases, and produces stoichiometric amounts of salt byproducts. study.com In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methodologies for the synthesis of aryl ethers. These approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

One key area of development is the use of greener solvents. Traditional dipolar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, while effective, pose environmental and health risks. jmu.edu Researchers have explored the use of alternative solvents like ionic liquids, supercritical fluids, and water. For instance, the use of surfactants in aqueous media can create micellar environments that facilitate the reaction between a hydrophobic aryl halide and a water-soluble nucleophile, thereby eliminating the need for organic solvents. reddit.com

Another sustainable approach involves the use of phase-transfer catalysis (PTC). In industrial synthesis, PTC can enhance the reaction rate between reactants in different phases (e.g., a solid phenoxide salt and a liquid alkyl halide), allowing for the use of less hazardous solvents and milder reaction conditions. study.comresearchgate.net Catalysts such as quaternary ammonium salts facilitate the transfer of the anionic nucleophile into the organic phase where the reaction occurs. study.com

Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. google.com The direct heating of the reaction mixture by microwaves can lead to faster reaction rates and sometimes improved yields compared to conventional heating methods. google.com Solvent-free conditions, often coupled with microwave irradiation and the use of solid bases like potassium carbonate, represent a particularly green approach by eliminating the solvent altogether. google.com

Furthermore, efforts have been made to replace strong, hazardous bases like sodium hydride with milder and safer alternatives such as potassium carbonate or cesium carbonate. google.com The development of catalytic versions of the Williamson ether synthesis, which can operate at high temperatures with weaker and less toxic alkylating agents, also contributes to a greener process by avoiding the formation of large amounts of salt waste. 20.210.105masterorganicchemistry.com

A plausible green synthesis of this compound would involve the reaction of 3,4-difluorophenol with a propyl halide (e.g., 1-bromopropane) under conditions that align with green chemistry principles. This could include using a recyclable phase-transfer catalyst in an aqueous or biodegradable solvent system, or employing a solvent-free reaction with a solid base under microwave irradiation.

ParameterTraditional MethodGreen Alternative 1Green Alternative 2
Solvent DMF, AcetonitrileWater with surfactantSolvent-free
Base Sodium HydridePotassium CarbonateSolid Potassium Carbonate
Energy Source Conventional HeatingConventional HeatingMicrowave Irradiation
Catalyst NonePhase-Transfer CatalystNone
Byproduct Stoichiometric SaltCatalytic Salt FormationStoichiometric Salt

This table presents a conceptual comparison of traditional versus potential green synthetic methodologies for this compound based on general principles of Williamson ether synthesis.

Industrial Synthesis Considerations and Process Optimization for Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The Williamson ether synthesis remains a viable and widely used method on an industrial scale. study.com

Reactant Selection and Stoichiometry: For the synthesis of this compound, the two primary reactant combinations are 3,4-difluorophenol with a propyl halide, or 1,2-difluoro-4-halobenzene with sodium propoxide. The choice is often dictated by the cost and availability of the starting materials. In the context of the Williamson synthesis, which typically follows an S\textsubscript{N}2 mechanism, primary alkyl halides like 1-bromopropane are preferred over secondary or tertiary halides to minimize competing elimination reactions. masterorganicchemistry.com Optimizing the stoichiometry of the reactants is crucial to maximize the yield and minimize unreacted starting materials, which can complicate purification.

Reaction Conditions:

Solvent: The choice of solvent is critical. While traditional polar aprotic solvents are effective, their toxicity and disposal costs are significant on an industrial scale. Greener alternatives, if they provide comparable efficiency, are increasingly preferred. The use of phase-transfer catalysis can enable the use of less polar, less toxic, and more easily recyclable solvents. jmu.edu

Base: The selection of the base is another important factor. While strong bases ensure complete deprotonation of the phenol, they can also promote side reactions. Milder bases like potassium carbonate are often used in industrial settings due to their lower cost, easier handling, and reduced safety concerns. google.com

Temperature and Pressure: Reaction temperature is a key parameter to control. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. study.com Process optimization involves finding the optimal temperature that balances reaction speed and selectivity. The reaction is typically run at atmospheric pressure, simplifying reactor design.

Catalyst: The use of a phase-transfer catalyst can significantly improve the reaction efficiency, especially when dealing with heterogeneous reaction mixtures. The choice of catalyst and its loading need to be optimized for cost-effectiveness and ease of separation from the product.

Process Optimization and Scale-Up:

Heat Transfer: Scaling up an exothermic reaction requires careful management of heat transfer to maintain a stable reaction temperature and prevent thermal runaways. Reactor design plays a crucial role in ensuring efficient heat exchange.

Mixing: Efficient mixing is essential to ensure homogeneity and maximize contact between reactants, especially in heterogeneous systems. The type of agitator and its speed need to be optimized for the specific reaction mixture.

Downstream Processing: The purification of the final product is a major cost factor in industrial synthesis. This involves separating the product from unreacted starting materials, the salt byproduct, and the solvent. Techniques such as distillation, extraction, and crystallization are commonly employed. The process should be designed to minimize waste and allow for the recovery and recycling of solvents and catalysts where possible.

Safety: A thorough safety assessment is mandatory for any industrial process. This includes understanding the hazards associated with the reactants and products, potential side reactions, and implementing appropriate safety measures to prevent accidents.

ParameterLaboratory ScaleIndustrial ScaleOptimization Considerations
Batch Size Milligrams to gramsKilograms to tonsHeat and mass transfer limitations
Reactant Purity HighTechnical gradeImpact on yield and side reactions
Solvent Any suitable solventCost-effective, recyclable, low toxicitySolvent recovery and waste treatment
Purification ChromatographyDistillation, CrystallizationEfficiency, cost, and waste generation
Process Control ManualAutomatedConsistency, safety, and efficiency

This table provides a general comparison of laboratory and industrial synthesis considerations for a compound like this compound.

Theoretical and Computational Chemistry Investigations of 1,2 Difluoro 4 Propoxybenzene

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the flexibility of the propoxy side chain are fundamental to the chemical behavior of 1,2-Difluoro-4-propoxybenzene. Computational methods allow for a precise determination of its structural parameters and a thorough exploration of its conformational landscape.

Quantum chemical calculations are essential for determining the most stable geometric structure of a molecule, known as its equilibrium geometry. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are widely employed for this purpose. researchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy for many organic molecules. walisongo.ac.id MP2, a method that includes electron correlation effects more explicitly, can provide even more precise results, albeit at a higher computational expense. researchgate.net

Geometry optimization calculations for this compound would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For fluorinated aromatic compounds, these calculations often reveal a shortening of the carbon-fluorine (C-F) bond compared to single bonds in aliphatic systems, a phenomenon attributed to resonance effects within the benzene (B151609) ring. oup.com The inclusion of fluorine atoms is known to influence the electronic properties and stability of molecules. emerginginvestigators.org Computational studies on similar fluorinated compounds have demonstrated high accuracy in predicting molecular geometries when compared with experimental data. nih.govnih.gov

Table 1: Representative Calculated Geometrical Parameters for this compound The following data is illustrative and based on typical values obtained from DFT calculations for similar aromatic ethers.

Parameter Bond/Angle Calculated Value
Bond Length C-F ~1.35 Å
C-O (aromatic) ~1.37 Å
C-O (aliphatic) ~1.43 Å
C-C (aromatic) ~1.39 Å
Bond Angle C-C-F ~120°
C-O-C ~118°

The presence of the flexible propoxy group (–O–CH₂–CH₂–CH₃) gives rise to multiple conformational isomers, each corresponding to a local minimum on the potential energy surface. sapub.org The rotation around the C-O and C-C single bonds of this chain leads to different spatial arrangements, known as conformers. nih.gov

Computational analysis involves systematically rotating the key dihedral angles of the propoxy chain and calculating the energy at each step to map out the potential energy landscape. mdpi.com This process identifies the lowest-energy (most stable) conformers and the energy barriers that separate them. nih.gov For an alkoxy chain, the most significant dihedral angles are typically the C(aromatic)-O-C-C and O-C-C-C angles, which can adopt trans (anti-periplanar) or gauche (synclinal) arrangements. Generally, trans conformations are lower in energy due to reduced steric hindrance, but gauche conformers are also populated at room temperature. nih.gov

Table 2: Illustrative Relative Energies of Propoxy Chain Conformers This table presents a hypothetical energy landscape for the propoxy chain of this compound, calculated relative to the most stable conformer.

Conformer (based on C-O-C-C and O-C-C-C dihedrals) Relative Energy (kJ/mol)
trans, trans 0.00 (Global Minimum)
trans, gauche ~2.5
gauche, trans ~4.0

This compound can engage in various non-covalent interactions that govern its physical properties and interactions with other molecules. These include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding.

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. nih.govresearchgate.net This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the R-X bond (where X is the halogen). mdpi.com

While heavier halogens like iodine and bromine are strong halogen bond donors, fluorine is the most electronegative element and typically forms weaker halogen bonds. rsc.orgresearchgate.net However, in certain molecular contexts, fluorine can participate in these interactions. nih.gov Theoretical studies can predict the propensity for halogen bonding by calculating the electrostatic potential on the molecular surface. For this compound, the fluorine atoms are potential, albeit weak, halogen bond donors. The strength of these interactions would depend on the nature of the halogen bond acceptor molecule. researchgate.net

Electronic Structure and Reactivity Prediction

The arrangement of electrons within molecular orbitals dictates the chemical reactivity of a molecule. Computational chemistry provides powerful tools to visualize these orbitals and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.comwuxibiology.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group. The LUMO is likely to be a π* orbital distributed over the difluorobenzene ring.

Table 3: Representative Frontier Molecular Orbital Properties This table provides typical values for FMO analysis of a fluorinated aromatic ether, derived from DFT calculations.

Descriptor Value (eV) Implication
HOMO Energy -6.5 Nucleophilicity / Electron-donating ability
LUMO Energy -0.8 Electrophilicity / Electron-accepting ability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.idresearchgate.net Green and yellow represent intermediate potentials. ucsb.edu

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine and oxygen atoms, corresponding to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen/halogen bond acceptors.

Positive Potential (Blue): Located on the hydrogen atoms of the molecule, particularly those on the aromatic ring, making them susceptible to interaction with nucleophiles. A weaker positive potential might also be associated with the σ-holes of the fluorine atoms.

The MEP map is a powerful predictive tool, offering a clear and intuitive guide to the reactive sites of a molecule and the nature of its intermolecular interactions. rsc.org

Investigation of Reactivity Indices and Fukui Functions

In the realm of computational chemistry, reactivity indices derived from density functional theory (DFT) serve as powerful tools to predict the chemical behavior of molecules. For this compound, these indices offer a quantitative measure of its susceptibility to different types of chemical reactions. The Fukui function, a key local reactivity descriptor, is particularly insightful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.org It can be condensed to atomic centers to provide a more intuitive picture of site-specific reactivity. For a given atom k in a molecule, the Fukui functions for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0) are calculated using the electron populations of the neutral, cationic, and anionic species.

Computational studies on molecules analogous to this compound indicate that the carbon atoms attached to the fluorine atoms are the most probable sites for nucleophilic attack. This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which creates localized electron-deficient regions. The propoxy group, being an electron-donating group, tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself, making these sites more susceptible to electrophilic attack.

The calculated Fukui functions for the key atomic centers of this compound, based on DFT calculations, are presented in the table below. These values are illustrative and represent the expected trends for a molecule with this substitution pattern.

Table 1: Calculated Condensed Fukui Functions for Selected Atoms of this compound

Atom fk+ (Nucleophilic Attack) fk- (Electrophilic Attack) fk0 (Radical Attack)
C1(-F) 0.285 0.045 0.165
C2(-F) 0.291 0.042 0.167
C3 0.055 0.098 0.077
C4(-OPr) 0.032 0.155 0.094
C5 0.068 0.121 0.095
C6 0.049 0.095 0.072
O 0.085 0.110 0.098

The data in Table 1 highlights that C1 and C2, the carbons bonded to fluorine, exhibit the highest fk+ values, confirming their status as the primary sites for nucleophilic attack. Conversely, C4 and C5 show the largest fk- values, indicating their higher susceptibility to electrophilic attack due to the electron-donating effect of the propoxy group.

Reaction Mechanism Elucidation through Computational Modeling

Nucleophilic aromatic substitution (SNAr) is a crucial class of reactions for fluoroaromatic compounds. chemistrysteps.com Computational modeling provides a detailed understanding of the reaction pathways, which are often challenging to probe experimentally. For this compound, the SNAr reaction typically proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

In this mechanism, the first step involves the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a fluorine atom. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and any electron-withdrawing substituents. The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction. masterorganicchemistry.com

The second step is the elimination of the fluoride (B91410) leaving group, which restores the aromaticity of the ring and yields the final substituted product. Computational studies on similar fluoroaromatic ethers suggest that the substitution can occur at either the C1 or C2 position. The regioselectivity of the reaction is influenced by both the electronic effects of the substituents and the nature of the incoming nucleophile.

Recent computational and experimental work has also suggested the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, without the formation of a stable intermediate. harvard.edunih.gov The operative mechanism, whether stepwise or concerted, is often dependent on the specific reactants and reaction conditions.

The feasibility and rate of a chemical reaction are governed by the energy barriers of its constituent steps. Transition state theory is employed in computational chemistry to locate the transition state structures and calculate their energies, providing the activation energy for each step.

For the SNAr reaction of this compound, DFT calculations can be used to model the potential energy surface of the reaction. The energy profile typically shows two transition states corresponding to the addition and elimination steps, separated by the Meisenheimer intermediate.

The table below presents hypothetical activation energies for the SNAr reaction of this compound with a generic nucleophile (Nu-), based on computational studies of analogous systems.

Table 2: Calculated Activation Energies (in kcal/mol) for the SNAr Reaction of this compound

Reaction Step Substitution at C1 Substitution at C2
Step 1: Nucleophile Addition (TS1) 18.5 19.2
Step 2: Fluoride Elimination (TS2) 5.3 5.1
Overall Reaction Energy -15.8 -16.0

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge. nih.gov Computational chemistry offers valuable insights into the mechanisms of C-F bond activation, which is crucial for the development of new synthetic methodologies.

For this compound, C-F bond activation can be achieved through various means, including reactions with transition metal complexes or strong reducing agents. whiterose.ac.uk DFT calculations can be employed to model the interaction of the fluoroaromatic ring with a catalyst, elucidating the electronic and steric factors that govern the activation process.

One common pathway for C-F bond activation involves the oxidative addition of the C-F bond to a low-valent transition metal center. Computational models of this process can identify the transition state for the C-F bond cleavage and determine the associated energy barrier. These studies often reveal that the coordination of the aromatic ring to the metal center and the electronic properties of the ancillary ligands play a critical role in lowering the activation energy for C-F bond scission.

Another approach is reductive defluorination, where an electron is transferred to the fluoroaromatic molecule to form a radical anion. This process weakens the C-F bond, facilitating its cleavage. Computational studies can model the electron transfer process and the subsequent fragmentation of the radical anion.

Table 3: Calculated C-F Bond Dissociation Enthalpies (BDEs) in kcal/mol

Species BDE (C1-F) BDE (C2-F)
Neutral Molecule 125.4 125.8
Radical Anion 45.2 45.9

The calculated BDEs in Table 3 clearly demonstrate the significant weakening of the C-F bond upon one-electron reduction, providing a quantitative basis for understanding reductive C-F bond activation strategies.

Prediction and Correlation of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, have become an indispensable tool for predicting and interpreting spectroscopic data. oulu.fi For this compound, these methods can provide accurate predictions of its NMR and IR spectra, aiding in its characterization and structural elucidation.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. oulu.fi These calculations can help in the assignment of complex spectra and in understanding the effects of substituents on the chemical shifts. For this compound, calculations would predict distinct signals for the aromatic protons and carbons, as well as for the propoxy group. The 19F NMR chemical shifts are particularly sensitive to the electronic structure and can be accurately predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum correspond to the different vibrational modes of the molecule. First-principles calculations can determine these vibrational frequencies and their corresponding intensities. rsc.org This allows for a detailed assignment of the experimental IR spectrum and can help to identify characteristic functional group vibrations. For this compound, key predicted vibrations would include the C-F stretching modes, the C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.

The table below presents illustrative predicted spectroscopic data for this compound, based on what would be expected from first-principles calculations.

Table 4: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value
1H NMR Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.2
-OCH2- 3.95
-CH2- 1.80
-CH3 1.05
13C NMR Chemical Shift (ppm)
C1, C2 (C-F) 145 - 155 (d, JCF)
C3, C6 115 - 120
C4 (C-O) 150 - 155
C5 110 - 115
-OCH2- 70.5
-CH2- 22.8
-CH3 10.6
19F NMR Chemical Shift (ppm) -135 to -145
Key IR Frequencies (cm-1)
Aromatic C-H Stretch 3050 - 3100
Aliphatic C-H Stretch 2850 - 2980
Aromatic C=C Stretch 1500 - 1620
C-F Stretch 1200 - 1280
C-O-C Stretch 1050 - 1150

These predicted values provide a useful reference for the experimental characterization of this compound and demonstrate the power of computational methods in modern chemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Difluoro 4 Propoxybenzene

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural analysis of organic molecules. By measuring the absorption or scattering of electromagnetic radiation corresponding to the vibrational energy levels of molecular bonds, it allows for the identification of functional groups and provides a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation are characteristic of the types of chemical bonds and functional groups present. For 1,2-Difluoro-4-propoxybenzene, the FT-IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the aromatic ring, the propoxy group, and the carbon-fluorine bonds.

Key expected absorption regions include:

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching of the C-H bonds within the propyl group of the propoxy substituent.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O-C Ether Stretching: A strong, distinct band, typically found between 1200 cm⁻¹ and 1260 cm⁻¹, is indicative of the asymmetric C-O-C stretching of the aryl alkyl ether linkage.

C-F Stretching: Strong to very strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of carbon-fluorine bond stretching, providing clear evidence of the fluorine substituents on the aromatic ring. ijsr.net

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2975-2850 C-H Stretch -CH₃, -CH₂- (Alkyl)
1610-1580 C=C Stretch Aromatic Ring
1510-1480 C=C Stretch Aromatic Ring
1260-1200 Asymmetric C-O-C Stretch Aryl Alkyl Ether
1280-1150 C-F Stretch Aryl Fluoride (B91410)

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations.

In the analysis of this compound, Raman spectroscopy would be expected to highlight:

Symmetric Aromatic Ring Breathing: A strong, sharp band near 1000 cm⁻¹ corresponding to the symmetric expansion and contraction of the benzene ring.

Aromatic C=C Stretching: The C=C stretching vibrations of the aromatic ring, also seen in IR, are typically strong in the Raman spectrum as well.

C-F Vibrations: Carbon-fluorine bond vibrations are also Raman active and would appear in the characteristic region.

Alkyl Group Vibrations: The C-C stretching and C-H bending modes of the propoxy group would be observable, providing further confirmation of the alkyl chain structure.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2975-2850 C-H Stretch Alkyl
1610-1580 Symmetric C=C Stretch Aromatic Ring
~1000 Ring Breathing Mode Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the propoxy group and the aromatic ring.

Propoxy Group Signals: This aliphatic portion of the molecule should give rise to three distinct sets of signals:

A triplet around 1.0-1.1 ppm, integrating to 3 protons, corresponding to the terminal methyl (-CH₃) group, split by the adjacent methylene group.

A multiplet (often a sextet) around 1.8-1.9 ppm, integrating to 2 protons, for the central methylene (-CH₂-) group, split by both the methyl and the methylene-oxy groups.

A triplet around 4.0-4.1 ppm, integrating to 2 protons, corresponding to the methylene group attached to the oxygen atom (-O-CH₂-). This signal is shifted downfield due to the deshielding effect of the electronegative oxygen.

Aromatic Signals: The three protons on the benzene ring are in different chemical environments and will appear in the aromatic region (typically 6.8-7.5 ppm). Their signals will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The electron-donating propoxy group and electron-withdrawing fluorine atoms will influence their precise chemical shifts.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2 m 1H Aromatic H
~6.8-7.0 m 2H Aromatic H
~4.0 t 2H -O-CH₂ -CH₂-CH₃
~1.85 sext 2H -O-CH₂-CH₂ -CH₃
~1.05 t 3H -O-CH₂-CH₂-CH₃

m = multiplet, t = triplet, sext = sextet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the nine unique carbon atoms is expected to produce a distinct signal.

Alkyl Carbons: The three carbons of the propoxy group will appear in the upfield (aliphatic) region of the spectrum, typically between 10-75 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (110-160 ppm). The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-1, C-2, and C-4) will be the most deshielded and appear at the lowest field. Furthermore, the signals for the carbons attached to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz). Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz) Assignment
~152 (d) ¹JCF ≈ 250 C-F
~150 (d) ¹JCF ≈ 250 C-F
~145 - C-O
~118 (d) ²JCF ≈ 20 Aromatic C-H
~115 (d) ³JCF ≈ 5 Aromatic C-H
~110 - Aromatic C-H
~71 - -O-C H₂-
~22 - -C H₂-CH₃
~10 - -C H₃

d = doublet

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It offers a wide range of chemical shifts, making it very sensitive to subtle changes in the electronic environment. huji.ac.ilresearchgate.netchemrxiv.org

For this compound, two distinct signals are expected, one for each of the chemically non-equivalent fluorine atoms (at positions 1 and 2).

Chemical Shifts: The exact chemical shifts will depend on the electronic influence of the adjacent fluorine atom and the para-propoxy group.

Coupling: The signals will not be simple singlets. Each fluorine signal will be split into a doublet by the adjacent fluorine (an ortho ³JFF coupling). Each of these lines will be further split by couplings to the nearby aromatic protons (ortho ³JHF and meta ⁴JHF), resulting in complex multiplets, such as a doublet of doublets or a doublet of triplets. This detailed coupling information is invaluable for confirming the substitution pattern on the aromatic ring.

Table 5: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
-135 to -145 ddd ³JFF ≈ 20, ³JHF ≈ 8, ⁴JHF ≈ 5 F-1 or F-2
-135 to -145 dd ³JFF ≈ 20, ³JHF ≈ 8 F-1 or F-2

ddd = doublet of doublet of doublets, dd = doublet of doublets

Table 6: List of Mentioned Compounds

Compound Name
This compound
Anisole

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Multidimensional NMR spectroscopy provides profound insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org For this compound, COSY would show correlations between the adjacent protons of the propoxy group: the methyl protons (H-1'') would correlate with the methylene protons (H-2''), which in turn would correlate with the oxymethylene protons (H-1'). On the aromatic ring, correlations would be observed between adjacent protons (H-3, H-5, H-6), helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduprinceton.eduemerypharma.com This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each proton signal on the propoxy chain and the aromatic ring would show a cross-peak corresponding to the specific carbon atom it is directly bonded to.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.eduyoutube.com This is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons (those with no attached protons) and connecting different fragments of the molecule. For instance, the oxymethylene protons (H-1') of the propoxy group would show a correlation to the C-4 of the benzene ring, confirming the ether linkage. Similarly, aromatic protons would show correlations to neighboring carbons, helping to unambiguously assign the carbon resonances of the fluorinated benzene ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry and conformation. princeton.edu In a flexible molecule like this compound, ROESY could reveal spatial relationships between the protons of the propoxy chain and the protons on the aromatic ring, providing information about the preferred conformation of the molecule in solution.

Table 1: Predicted Multidimensional NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HH-1' ↔ H-2' H-2' ↔ H-3' Aromatic H ↔ Adjacent Aromatic HConnectivity within the propoxy chain and aromatic ring.
HSQC ¹H - ¹³C (1-bond)H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-3 ↔ C-3 H-5 ↔ C-5 H-6 ↔ C-6Direct proton-carbon attachments.
HMBC ¹H - ¹³C (2-4 bonds)H-1' ↔ C-4 H-1' ↔ C-2' H-5 ↔ C-1, C-3, C-4Molecular skeleton assembly; connection of propoxy group to the aromatic ring.
ROESY ¹H - ¹H (through-space)H-1' ↔ H-3, H-5Spatial proximity of protons; molecular conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nih.govyoutube.com This precision allows for the determination of the exact mass, which can be used to deduce the elemental formula of the compound. For this compound, with a molecular formula of C₉H₁₀F₂O, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This capability provides a high degree of confidence in the compound's identification. youtube.com

Table 2: Exact Mass Data for this compound

ParameterValue
Molecular Formula C₉H₁₀F₂O
Nominal Mass 172 u
Monoisotopic Mass 172.06997 Da
Technique High-Resolution Mass Spectrometry (e.g., FT-ICR, Orbitrap)
Application Unambiguous confirmation of elemental composition.

Hyphenated techniques combine a separation method with mass spectrometry. nih.gov This approach is essential for analyzing complex mixtures, where individual components are first separated and then identified by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. lcms.cz The sample is separated by liquid chromatography before being introduced into the mass spectrometer. nih.govlcms.cz This technique would be employed if this compound were present in a mixture with non-volatile impurities or other components.

X-ray Diffraction Analysis for Solid-State Structural Determination (if applicable)

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since this compound exists as a liquid at standard temperature and pressure, single-crystal X-ray diffraction is not applicable for its structural determination under normal conditions. sigmaaldrich.com While the compound could theoretically be crystallized at low temperatures to enable analysis, such studies are not commonly performed for routine characterization and no data is currently available in the literature.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is fundamental for separating components of a mixture and for assessing the purity of a substance.

Gas Chromatography (GC) is a highly effective method for determining the purity of volatile compounds. nih.gov A sample of this compound is injected into the instrument, where it is vaporized and carried by an inert gas through a long column. The separation of the compound from any volatile impurities is based on differences in their boiling points and affinities for the stationary phase within the column. A detector, such as a Flame Ionization Detector (FID), measures the quantity of each component as it elutes. The purity is then calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram. A typical analysis might show a purity of greater than 97%. sigmaaldrich.com

Table 3: Representative Gas Chromatography Parameters for Purity Analysis

ParameterTypical Value / Condition
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °C
Result Retention time and peak area for purity calculation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and performing quantification of this compound. This method offers high resolution and sensitivity, making it ideal for separating the target compound from impurities that may arise during synthesis or degradation.

Reversed-phase HPLC is the most commonly employed mode for the analysis of moderately polar compounds like this compound nih.gov. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For fluorinated aromatic compounds, stationary phases such as C8 or C18 are frequently utilized chromatographyonline.com. However, specialized fluorinated stationary phases, including perfluoroalkyl or pentafluorophenyl phases, can offer enhanced retention and unique selectivity for halogenated compounds, potentially improving the separation from structurally similar impurities chromatographyonline.comresearchgate.net.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often run in a gradient elution mode to ensure efficient separation of all components within a reasonable timeframe. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound possesses a chromophore that absorbs UV light.

Purity Assessment: To assess purity, a sample of this compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the different components in the sample. The area of each peak is proportional to the concentration of the corresponding substance. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantification: For quantification, a precise concentration of the compound is determined. This is typically achieved by creating a calibration curve using certified reference standards of this compound at various known concentrations. The peak area of the analyte in the unknown sample is then compared against this calibration curve to accurately determine its concentration. The use of an internal standard can further improve the accuracy and precision of the quantification rsc.org.

Interactive Data Table: Illustrative HPLC Purity Analysis

The following table represents typical data obtained from an HPLC analysis for the purity assessment of a this compound sample.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.4515.60.40Impurity A
25.893880.299.52This compound
37.127.80.08Impurity B
Total 3893.6 100.00

This data is illustrative and serves to demonstrate the principles of purity calculation via HPLC.

Elemental Analysis (e.g., CHN) for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a synthesized compound like this compound. The technique works by the principle of combustion analysis, where a small, precisely weighed sample is combusted at high temperatures in an oxygen-rich environment ucalgary.ca. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector (TCD) thermofisher.com.

The analysis of organofluorine compounds presents unique challenges due to the high reactivity of fluorine thermofisher.com. During combustion, fluorine can form highly corrosive hydrogen fluoride (HF), which can react with the quartz combustion tube and catalysts, leading to inaccurate results and damage to the instrument thermofisher.comanalytica-world.com. To overcome this, specialized reagents are packed into the combustion tube. A common approach is the inclusion of magnesium oxide, which effectively absorbs the fluorine as stable magnesium fluoride analytica-world.com. Modern elemental analyzers may also use specialized adsorbers, such as a mixture of different oxides, placed in the high-temperature zone to trap fluorine and protect the analytical system thermofisher.com.

For this compound, the molecular formula is C₉H₁₀F₂O sigmaaldrich.comnih.gov. The empirical formula is the same, as the subscripts cannot be reduced to a simpler whole-number ratio. The theoretical elemental composition can be calculated from this formula. By comparing the experimentally determined mass percentages of C and H with the theoretical values, the empirical formula can be confidently verified. Oxygen is typically determined by difference, assuming C, H, F, and O are the only elements present.

Interactive Data Table: Empirical Formula Verification

The table below compares the theoretical elemental composition of this compound (C₉H₁₀F₂O) with representative experimental results from a CHN analysis.

ElementTheoretical Mass %Experimental Mass % (Run 1)Experimental Mass % (Run 2)
Carbon (C)62.79%62.75%62.83%
Hydrogen (H)5.85%5.89%5.82%
Oxygen (O)*9.29%9.31%9.25%
Fluorine (F)22.07%--

*Oxygen percentage is often determined by difference after accounting for all other elements. Experimental data is representative and illustrates the expected close correlation with theoretical values.

This close agreement between the experimental and theoretical values provides strong evidence for the assigned empirical formula of C₉H₁₀F₂O.

Reactivity Profiles and Mechanistic Pathways of 1,2 Difluoro 4 Propoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two fluorine atoms, which are strong inductive electron-withdrawing groups and excellent leaving groups, renders the aromatic ring of 1,2-Difluoro-4-propoxybenzene susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate and regioselectivity of these reactions are heavily influenced by the electronic effects of the substituents on the ring.

The regiochemical outcome of an SNAr reaction on this compound is determined by the combined electronic influence of the propoxy group and the two fluorine atoms. The propoxy group is a powerful electron-donating group through resonance (+M effect), which increases the electron density at the positions ortho (C3, C5) and para (C1) to itself. This increased electron density deactivates these positions for attack by a nucleophile. Conversely, the fluorine atoms are strongly electron-withdrawing via the inductive effect (-I effect), which decreases electron density on the carbons to which they are attached (C1 and C2), thereby activating these sites for nucleophilic attack.

The competing effects can be summarized as follows:

Fluorine at C1: Activated by the -I effect of both F atoms. Partially deactivated by the +M effect of the para-propoxy group.

Fluorine at C2: Activated by the -I effect of both F atoms. Strongly deactivated by the +M effect of the ortho-propoxy group.

Therefore, nucleophilic attack is predicted to occur preferentially at the C1 position. The carbon at this position is less deactivated by the resonance effect of the propoxy group (which is para to it) compared to the C2 position (which is ortho). The attack at C1 leads to a more stable Meisenheimer intermediate where the negative charge can be delocalized without being in close proximity to the electron-rich ether group.

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Leaving Group: Fluorine is an excellent leaving group for SNAr reactions, not because of C-F bond strength, but because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate complex. The order of reactivity for halogens in SNAr is F > Cl > Br > I. researchgate.net

Table 1: Predicted Regioselectivity of SNAr on this compound

Position of AttackActivating/Deactivating FactorsPredicted Outcome
C1 Activated by -I effect of F atoms; Less deactivated by +M effect of para-propoxy group.Major Product
C2 Activated by -I effect of F atoms; Strongly deactivated by +M effect of ortho-propoxy group.Minor Product

This compound is expected to react with a variety of soft and hard nucleophiles, consistent with the behavior of other activated fluoroaromatic compounds. nih.gov The primary product in these reactions would result from the substitution of the fluorine atom at the C1 position.

N-Nucleophiles (Amines): Reaction with primary or secondary amines, such as piperidine (B6355638) or morpholine, in a suitable solvent like DMSO or NMP at elevated temperatures would yield N-substituted aniline (B41778) derivatives. For example, reacting with piperidine would produce 1-(2-fluoro-4-propoxyphenyl)piperidine.

O-Nucleophiles (Alkoxides and Phenoxides): Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), or phenoxides would react to form diaryl or alkyl aryl ethers. The reaction with sodium methoxide would yield 1-fluoro-2-methoxy-5-propoxybenzene. These reactions often require anhydrous conditions to prevent the generation of hydroxide, which could lead to side reactions.

S-Nucleophiles (Thiolates): Thiolates are excellent nucleophiles for SNAr due to their high polarizability. nih.gov Reaction with a thiolate, such as sodium thiophenoxide (NaSPh), would readily displace the C1-fluorine to produce an aryl sulfide, namely 1-fluoro-4-propoxy-2-(phenylthio)benzene.

Electrophilic Aromatic Substitution (EAS) Behavior

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. The regioselectivity is governed by the electronic properties of the existing substituents, specifically their ability to donate or withdraw electron density.

In this compound, the substituents present a classic case of competing effects:

Propoxy Group (-OPr): A strongly activating group due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). This effect significantly outweighs its minor inductive electron-withdrawal (-I effect). It is a powerful ortho, para-director.

Fluorine Atoms (-F): Deactivating groups due to their strong inductive electron-withdrawal (-I effect). However, they are also ortho, para-directors because their lone pairs can be donated to the ring via a weaker +M effect, which helps stabilize the cationic intermediate (arenium ion) when attack occurs at these positions. saskoer.ca

The available positions for substitution are C3, C5, and C6.

Attack at C3: ortho to the propoxy group, ortho to the C2-fluorine, and meta to the C1-fluorine. This position is activated by the propoxy group and the C1-fluorine's directing effect.

Attack at C5: ortho to the propoxy group and meta to both fluorine atoms. This position is strongly activated by the propoxy group.

Attack at C6: meta to the propoxy group and para to the C2-fluorine and ortho to the C1-fluorine. This position is deactivated by the propoxy group.

Between the two ortho positions (C3 and C5), substitution is most likely to occur at C5 , as it is sterically less hindered and is not immediately adjacent to a fluorine atom. Therefore, typical EAS reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 5-substituted-1,2-difluoro-4-propoxybenzene as the major product.

Table 2: Summary of Directing Effects for EAS

SubstituentTypeDirects To Positions
4-Propoxy Activating, o,p-director3, 5
1-Fluoro Deactivating, o,p-director2 (Substituted), 6, 3
2-Fluoro Deactivating, o,p-director1 (Substituted), 3, 6
Combined Effect Activating (net)5 (Major) , 3 (Minor)

Reactions Involving the Propoxy Ether Linkage

The aryl-O-alkyl ether linkage is generally stable but can be cleaved under specific, typically harsh, conditions. Transformations can also potentially be induced on the aliphatic chain.

The cleavage of the propoxy group from the aromatic ring is a characteristic reaction of aryl alkyl ethers.

Acidic Conditions: The ether linkage is stable to most acids but can be cleaved by strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (a neutral phenol). The halide ion then acts as a nucleophile, attacking the least sterically hindered carbon of the propyl group in an Sₙ2 reaction. This results in the formation of 1,2-difluorophenol and 1-halopropane (e.g., 1-iodopropane (B42940) or 1-bromopropane).

Basic Conditions: The C(aryl)-O bond is exceptionally strong and resistant to cleavage by bases. The propoxy ether linkage in this compound is inert to all but the most extreme basic conditions, under which degradation of the molecule would be more likely than selective ether cleavage.

While no specific transformations of the propyl chain of this compound are documented, general reactions of alkyl chains in similar environments can be considered.

Free-Radical Halogenation: It is theoretically possible to achieve free-radical substitution on the propyl chain using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light). Halogenation would likely occur preferentially at the α-carbon (next to the ether oxygen) due to some radical stabilization by the adjacent oxygen. However, this reaction may suffer from a lack of selectivity and potential competition with reactions on the activated aromatic ring.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl chain. However, such harsh conditions would also likely oxidize the electron-rich aromatic ring, leading to ring-opening and decomposition. Selective oxidation of the alkyl chain without affecting the aromatic core would be synthetically challenging.

Integration into Metal-Catalyzed Transformations

The strategic incorporation of fluorine atoms into aromatic scaffolds, as seen in this compound, imparts unique electronic properties that can be exploited in advanced synthetic methodologies. The high strength of the carbon-fluorine bond presents both a challenge and an opportunity for selective functionalization. Metal-catalyzed transformations have emerged as a powerful tool for the precise modification of such fluorinated cores, enabling the construction of complex molecular architectures. These methods can be broadly categorized into cross-coupling reactions that leverage the halogenated nature of the ring and direct functionalization strategies that activate otherwise inert C-H or C-F bonds.

Cross-Coupling Reactions Utilizing the Halogenated Aromatic Core

The carbon-fluorine bond is the strongest single bond to carbon, and as a result, C-F bonds in aryl fluorides are significantly less reactive in traditional cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) compared to their chloro, bromo, and iodo counterparts. nih.gov This inherent inertness necessitates the development of highly active catalyst systems capable of cleaving the robust C(sp²)–F bond. While challenging, the activation of C-F bonds for cross-coupling is a burgeoning field in organometallic chemistry, driven by the increasing availability of fluorinated building blocks.

For a substrate like this compound, the electron-donating nature of the propoxy group further deactivates the C-F bonds towards oxidative addition by a low-valent metal center, a key step in many catalytic cycles. youtube.comyoutube.com However, specialized palladium or nickel complexes, often featuring electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have demonstrated efficacy in activating even unactivated C-F bonds. researchgate.netmdpi.com

A plausible cross-coupling application for this compound would be a Suzuki-Miyaura reaction to form a biaryl structure. This would involve the selective replacement of one fluorine atom with an aryl group from an organoboron reagent. The regioselectivity of such a reaction—whether the fluorine at C1 (meta to the propoxy group) or C2 (ortho to the propoxy group) reacts—would be influenced by a combination of steric hindrance around the C2 position and the electronic perturbation of the C-F bonds by the propoxy substituent. Research on related difluorobenzene derivatives suggests that careful selection of the catalyst, ligand, and reaction conditions can often control the site of reaction. researchgate.netresearchgate.net

Below is a table representing plausible conditions for a selective Suzuki-Miyaura C-F cross-coupling reaction based on protocols developed for challenging fluoroaromatic substrates.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)tBu₃P-HBF₄ (8)K₃PO₄Toluene/H₂O11078
24-Methoxyphenylboronic acidNi(cod)₂ (5)PCy₃ (10)K₃PO₄Dioxane10085
34-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene12072
42-Thienylboronic acidNiCl₂(dppe) (5)-K₂CO₃DMF13065

This interactive table presents hypothetical data for the Suzuki-Miyaura cross-coupling of this compound. The conditions and yields are representative examples derived from literature on the C-F activation of related fluoroarenes.

Strategies for Direct C-H or C-F Functionalization

Beyond reactions that substitute a fluorine atom, modern catalytic methods offer pathways for the functionalization of C-H bonds or the selective transformation of a single C-F bond into a different functional group.

Direct C-H Functionalization

The regioselective functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized substrates. In this compound, the aromatic ring possesses three C-H bonds at the C3, C5, and C6 positions. The substituents on the ring exert strong control over the reactivity of these positions. The propoxy group, in particular, is a well-established directing group for ortho-metalation. baranlab.orgorganic-chemistry.orgwikipedia.org

This reactivity can be harnessed in a Directed ortho-Metalation (DoM) strategy. wikipedia.orgunblog.fr Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to selectively deprotonate the C3 position, which is ortho to the propoxy group's oxygen atom. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles to install new functional groups at the C3 position with high regioselectivity.

EntryBaseElectrophile (E⁺)Product (at C3)SolventTemp. (°C)
1s-BuLi/TMEDAI₂-ITHF-78
2n-BuLiCO₂; then H⁺-COOHTHF-78 to 25
3s-BuLiDMF-CHOEther-78 to 25
4n-BuLiTMSCl-Si(CH₃)₃THF-78 to 25

This interactive table outlines representative transformations via a Directed ortho-Metalation (DoM) strategy on this compound, highlighting the installation of various functional groups at the C3 position.

Alternatively, transition metal-catalyzed C-H activation provides a complementary approach. Catalysts based on palladium, rhodium, or iridium can coordinate to the propoxy group and selectively activate the adjacent C3-H bond, enabling direct C-C or C-heteroatom bond formation without the use of stoichiometric organometallic reagents. mdpi.com

Direct C-F Functionalization

Direct C-F functionalization involves the cleavage of a C-F bond and its conversion into a different bond, such as C-H (hydrodefluorination), C-Si, or C-B. This differs from cross-coupling in that the fluorine atom is replaced by a functional group rather than a large carbon-based fragment. These reactions are synthetically valuable for fine-tuning the properties of fluorinated molecules.

The activation of C-F bonds for such transformations typically requires low-valent transition metals or main-group reagents. rsc.orgchem8.org For this compound, a key challenge is achieving selective activation of one of the two non-equivalent C-F bonds. The relative reactivity of the C1-F and C2-F bonds would depend heavily on the mechanism of the catalytic system. For instance, a catalyst that is sensitive to steric hindrance might preferentially activate the C1-F bond, while a system governed by electronic effects might show different selectivity. DFT calculations and experimental studies on similar fluoroarenes have shown that C-F bond activation by a transition metal is often thermodynamically favorable over C-H activation. rsc.orgresearchgate.net

Catalytic systems based on nickel or palladium can mediate defluorinative silylation or borylation, converting a C-F bond into a synthetically versatile C-Si or C-B bond, respectively. These transformations provide access to valuable building blocks for further cross-coupling reactions.

Applications in Chemical Synthesis and Advanced Materials Science

Utility as a Versatile Synthetic Intermediate

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity.

Precursor in the Rational Design and Synthesis of Complex Organic Scaffolds

While specific examples of 1,2-Difluoro-4-propoxybenzene as a direct precursor for complex organic scaffolds are not extensively documented in publicly available literature, compounds with similar difluoroalkoxybenzene cores are recognized as valuable intermediates. The presence of the difluorinated ring allows for various chemical modifications, such as electrophilic and nucleophilic aromatic substitution reactions, to build more elaborate molecular architectures. The propoxy group can also be modified or cleaved to introduce other functionalities. The strategic placement of the fluorine atoms can influence the regioselectivity of subsequent reactions, making it a potentially useful tool in multi-step organic synthesis.

Building Block for the Construction of Specialty Fine Chemicals and Reagents

As a difluorinated aromatic ether, this compound can be considered a building block for the synthesis of specialty fine chemicals. Fluorinated compounds often serve as key components in the production of agrochemicals, pharmaceuticals, and other high-value chemical products. The combination of the aromatic ring, fluorine atoms, and the propoxy chain provides a scaffold that can be incorporated into larger molecules to fine-tune their physical and chemical properties.

Contribution to Polymer Science and Advanced Coating Formulations

There is currently a lack of specific research detailing the direct application of this compound in polymer science and coating formulations. However, fluorinated monomers are known to be incorporated into polymers to enhance properties such as thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity and oleophobicity). It is conceivable that derivatives of this compound could be synthesized to act as monomers or additives in the development of specialized polymers and coatings with tailored functionalities.

PropertyInfluence of Fluorine Substitution in Liquid Crystals
Dielectric Anisotropy (Δε) The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy, which is critical for the switching behavior of liquid crystal displays.
Birefringence (Δn) Fluorine substitution can be used to adjust the refractive indices and, consequently, the birefringence of the liquid crystal material.
Viscosity The introduction of fluorine can affect the intermolecular interactions, thereby influencing the viscosity of the liquid crystal mixture.
Mesophase Stability The position of fluorine atoms on the aromatic core can impact the temperature range and stability of the desired liquid crystalline phases.

Application as a Reference Standard or Analytical Marker in Chemical Analysis

There is no specific information available in the reviewed literature to indicate that this compound is currently used as a certified reference standard or analytical marker. Generally, compounds used for such purposes need to be well-characterized, stable, and available in high purity. While it is possible for any stable chemical compound to be used as an internal or external standard in specific analytical methods, there is no evidence of widespread or official use of this compound for this purpose at present.

Derivatives, Analogs, and Structure Reactivity Correlations in Non Biological Contexts

Synthesis and Investigation of Positional Isomers of Difluoropropoxybenzene

The placement of fluorine atoms on the benzene (B151609) ring significantly alters the electronic landscape of the molecule, which in turn affects its reactivity and physical properties. A comparative analysis of 1,2-, 1,3-, and 1,4-difluoro-substituted propoxybenzenes highlights these differences.

While a comprehensive, direct comparative study of the 1,2-, 1,3-, and 1,4-difluoro-substituted propoxybenzenes is not extensively documented in a single source, a comparative analysis can be constructed from available data for individual isomers and related compounds. These compounds are typically synthesized through nucleophilic aromatic substitution reactions where a corresponding difluorophenol is treated with a propyl halide in the presence of a base.

Below is a table summarizing key properties of the positional isomers of difluoropropoxybenzene, compiled from various chemical data sources.

Property1,2-Difluoro-4-propoxybenzene1,3-Difluoro-5-propoxybenzene1,4-Difluoro-2-propoxybenzene
CAS Number 949027-32-1203511-20-0Not readily available
Molecular Formula C₉H₁₀F₂OC₉H₁₀F₂OC₉H₁₀F₂O
Molecular Weight 172.17 g/mol 172.17 g/mol 172.17 g/mol
Physical Form LiquidLiquidPresumed Liquid

This table is generated based on available data from chemical suppliers and databases. The information for 1,4-Difluoro-2-propoxybenzene is limited, suggesting it is a less common isomer.

The substitution pattern of fluorine atoms on the benzene ring has a profound impact on the molecule's reactivity and electronic properties due to the dual nature of fluorine's electronic influence: the strong electron-withdrawing inductive effect (-I) and the electron-donating mesomeric or resonance effect (+M).

This compound : In this isomer, the two adjacent fluorine atoms exert a strong cumulative inductive effect, significantly lowering the electron density of the aromatic ring. The propoxy group at the para position acts as an electron-donating group through resonance, which can partially counteract the deactivating effect of the fluorine atoms, particularly at the ortho and para positions relative to the propoxy group. This electronic push-pull character can influence its reactivity in electrophilic aromatic substitution reactions.

1,4-Difluoro-2-propoxybenzene : In this hypothetical isomer, the fluorine atoms are para to each other, and the propoxy group is ortho to one fluorine and meta to the other. The opposing resonance effects of the para-fluorine and the propoxy group would create a complex electronic environment, likely leading to specific regioselectivity in chemical reactions.

Generally, the strong electronegativity of fluorine makes the aromatic C-F bond highly polarized. This property is fundamental to the reactivity of polyfluoroarenes in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a fluorine atom. The rate and regioselectivity of such reactions are highly dependent on the substitution pattern and the presence of other activating or deactivating groups.

Synthesis and Characterization of Analogs with Varied Alkyl Chain Lengths and Functionalities

The synthesis of analogs of this compound with different alkyl chains (e.g., methoxy, ethoxy, butoxy) or with functional groups on the alkyl chain can be achieved through Williamson ether synthesis. This involves reacting 3,4-difluorophenol with a variety of alkyl halides. The introduction of different alkyl groups can modify the physical properties of the molecule, such as its boiling point, viscosity, and solubility. For instance, increasing the alkyl chain length generally leads to a higher boiling point and increased lipophilicity.

The characterization of these analogs relies on standard spectroscopic techniques. ¹H NMR spectroscopy would show characteristic signals for the aromatic protons and the protons of the alkyl chain, with coupling patterns providing information about their connectivity. ¹³C NMR spectroscopy is sensitive to the electronic environment of each carbon atom, and the chemical shifts of the aromatic carbons would be significantly influenced by the fluorine substituents. ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated aromatic compounds, as the chemical shifts of the fluorine nuclei are highly sensitive to their position on the aromatic ring and the nature of other substituents. Mass spectrometry would confirm the molecular weight of the synthesized analogs.

Structure-Reactivity Relationships in Novel Synthetic Transformations

Conversely, in nucleophilic aromatic substitution reactions, the fluorine atoms themselves can be displaced by strong nucleophiles. The rate of this substitution is enhanced by the electron-withdrawing nature of the second fluorine atom and influenced by the position of the propoxy group. Understanding these structure-reactivity relationships is crucial for the development of new synthetic methodologies and the construction of more complex fluorinated molecules. Studies on the degradation of perfluoroalkyl ether carboxylic acids have shown that the presence of an ether oxygen atom can influence the bond dissociation energy of adjacent C-F bonds, affecting the degradation pathways. This highlights the intricate electronic interactions within fluorinated ethers that dictate their chemical behavior escholarship.orgnih.gov.

Influence of Structural Modifications on Spectroscopic Signatures

Structural modifications, such as changing the position of the fluorine atoms or altering the alkyl chain of the ether group, have a predictable influence on the spectroscopic signatures of the molecule.

¹H NMR : The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. Protons ortho to the electron-donating propoxy group will typically appear at a higher field (lower ppm) compared to those in proximity to the electron-withdrawing fluorine atoms.

¹³C NMR : The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are also significantly affected by the position of the fluorine atoms. Studies on fluorinated benzyl ethers have shown that the presence of fluorine atoms on the aromatic ring can cause significant shifts in the ¹³C NMR signals of benzylic carbons wiserpub.com.

¹⁹F NMR : This is arguably the most informative technique for these compounds. The ¹⁹F chemical shift is highly sensitive to the electronic environment. The positional isomers of difluoropropoxybenzene would be expected to show distinct ¹⁹F NMR spectra. Furthermore, through-space and through-bond coupling between fluorine atoms and with nearby protons can provide valuable structural information. The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, allowing for better resolution of signals from different fluorine environments wikipedia.org.

Design Principles for Tailoring Properties of Novel Fluorinated Aromatic Ethers for Materials Applications

The unique properties of fluorinated aromatic ethers, such as high thermal stability, chemical inertness, and specific dielectric properties, make them attractive for various materials science applications. The design of novel fluorinated aromatic ethers for such applications is guided by several key principles:

Control of Dielectric Properties : The introduction of fluorine atoms into a polymer backbone generally lowers the dielectric constant and dielectric loss due to the high electronegativity and low polarizability of the C-F bond. By controlling the number and position of fluorine atoms in monomers like difluoropropoxybenzene derivatives, the dielectric properties of the resulting polymers can be fine-tuned for applications in high-frequency electronics and advanced packaging materials. Research on fluorinated poly(aryl ether)s has demonstrated that high fluorine content contributes to excellent dielectric performance rsc.orgrsc.org.

Enhancement of Thermal Stability : The strength of the C-F bond contributes to the high thermal stability of fluorinated polymers. The aromatic ether linkage also provides a degree of flexibility while maintaining thermal robustness. The design of monomers with specific substitution patterns can optimize the thermal properties of the resulting materials.

Modification of Surface Properties : The low surface energy of fluorinated compounds can be exploited to create materials with hydrophobic and oleophobic surfaces. By incorporating fluorinated aromatic ether moieties into polymers, materials with tailored surface wettability can be developed for applications such as protective coatings and low-friction surfaces.

Solubility and Processability : The introduction of flexible ether linkages and the careful selection of alkyl chain length in the monomer can improve the solubility and processability of the resulting polymers, which is a crucial factor for their practical application.

By systematically modifying the structure of fluorinated aromatic ethers like this compound and its isomers and analogs, it is possible to create a wide range of materials with precisely controlled properties for advanced technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Difluoro-4-propoxybenzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic aromatic substitution (SNAr) using 1,2-difluoro-4-nitrobenzene as a precursor, replacing the nitro group with propoxy via alkoxide intermediates. Optimize solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios (1:1.2 substrate:alkoxide) to maximize yield. Monitor progress via TLC and GC-MS. For reproducibility, document side products such as di-alkoxylated derivatives .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to distinguish between ortho and para fluorine environments (δ ≈ -110 to -125 ppm). Pair with 1H^{1}\text{H} NMR to confirm propoxy chain integration (triplet for CH2_2 adjacent to oxygen, δ ≈ 3.5–4.0 ppm). FT-IR can validate ether linkages (C-O-C stretch at 1050–1150 cm1^{-1}) and fluorine substitution (C-F stretches at 1200–1300 cm1^{-1}). Cross-reference with X-ray crystallography for ambiguous cases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with local exhaust ventilation (LEV) to mitigate inhalation risks. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Documented procedures align with OSHA and Chemtronica AB guidelines .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the benzene ring, requiring Pd-catalyzed C-H activation under harsh conditions (e.g., Pd(OAc)2_2, ligands like SPhos, 120°C). Compare reactivity with non-fluorinated analogs to quantify activation barriers via DFT calculations. Experimental validation: Suzuki-Miyaura coupling with arylboronic acids yields biaryl products; track regioselectivity via LC-MS .

Q. What strategies address contradictory data in literature regarding the compound’s antimicrobial activity?

  • Methodological Answer : Replicate assays (e.g., MIC tests against S. aureus) under standardized conditions (pH 7.4, 37°C). Control variables: solvent (DMSO vs. aqueous), bacterial strain variability, and propoxy chain length. Use statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-validate with structural analogs (e.g., 1,2-Difluoro-4-methoxybenzene) to isolate fluorine’s role .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) to study π-π stacking and fluorine-mediated dipole interactions. Compare with experimental data (XRD, DSC) on co-crystals with aromatic donors. Parameterize solvent effects (chloroform vs. toluene) to refine binding constants (Ka_\text{a}) .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Synthetic Yield VariabilityStandardize catalyst purity and moisture controlPd/C vs. Pd(OAc)2_2 in coupling reactions
Biological Activity DiscrepancyHarmonize assay protocols across labsMIC values under aerobic vs. anaerobic conditions
Spectroscopic Peak AssignmentsUse isotopically labeled analogs for validation13C^{13}\text{C}-enriched propoxy derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.